molecular formula C22H24N2O2 B11403773 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-methylbenzamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-methylbenzamide

Cat. No.: B11403773
M. Wt: 348.4 g/mol
InChI Key: HHDMCXRKHMYAQD-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is a complex organic compound that features a dimethylamino group, a furan ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE typically involves multiple steps. One common method includes the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: Palladium (Pd), Platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and furan ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is unique due to its combination of a dimethylamino group, a furan ring, and a benzamide structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-methylbenzamide

InChI

InChI=1S/C22H24N2O2/c1-17-7-4-5-9-21(17)22(25)24(16-20-8-6-14-26-20)15-18-10-12-19(13-11-18)23(2)3/h4-14H,15-16H2,1-3H3

InChI Key

HHDMCXRKHMYAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

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